2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol
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Overview
Description
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol is an organic compound with a complex structure that includes a methoxy group, a morpholinylmethyl group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-ylphenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize, yielding red rod-shaped crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amine derivative.
Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.
Scientific Research Applications
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholinylmethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-nitrophenol: Lacks the morpholinylmethyl group, resulting in different chemical and biological properties.
6-(morpholin-4-ylmethyl)-4-nitrophenol: Lacks the methoxy group, which affects its reactivity and solubility.
Uniqueness
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol is unique due to the presence of both the methoxy and morpholinylmethyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
2-methoxy-6-(morpholin-4-ylmethyl)-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-18-11-7-10(14(16)17)6-9(12(11)15)8-13-2-4-19-5-3-13/h6-7,15H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLFARZDOBPHEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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